N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine is a chemical compound with a complex structure that includes a trifluoromethyl group, a chlorophenyl group, and a phenylsulfonyl group attached to a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorophenyl groups can enhance binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and processes effectively.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 4-Chlorobenzylamine
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycine stands out due to the combination of its trifluoromethyl, chlorophenyl, and phenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4S/c16-13-7-6-10(8-12(13)15(17,18)19)20(9-14(21)22)25(23,24)11-4-2-1-3-5-11/h1-8H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLXPXUYOTXHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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